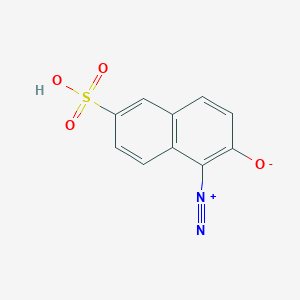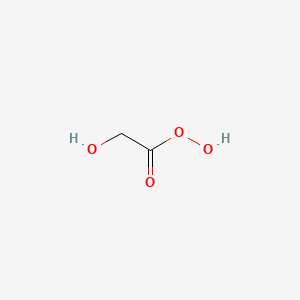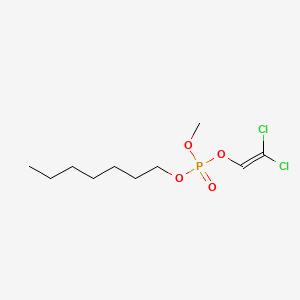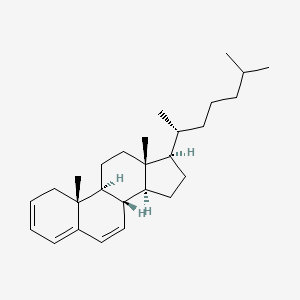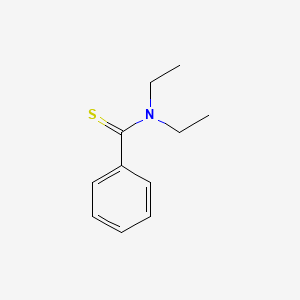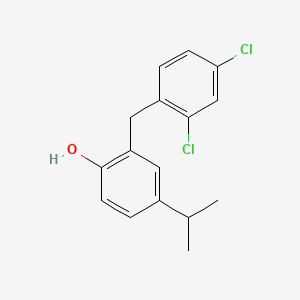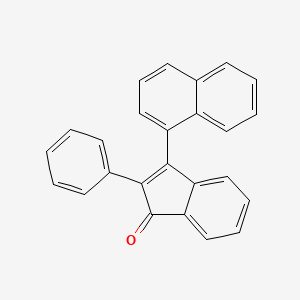
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- is a complex organic compound with a unique structure that combines an indene core with naphthalene and phenyl groups
Méthodes De Préparation
The synthesis of 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Group: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene moiety is introduced to the indene core.
Introduction of the Phenyl Group: The phenyl group can be added via a similar Friedel-Crafts reaction or through a Suzuki coupling reaction, which involves the use of palladium catalysts.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or nucleophiles (e.g., amines) are introduced to the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is explored for its potential use in materials science, including the development of novel polymers and electronic materials.
Mécanisme D'action
The mechanism by which 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of enzymatic activity.
Comparaison Avec Des Composés Similaires
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2-(1-naphthalenyl)-3-[(4-nitrophenyl)methoxy]-: This compound has a similar indene core but different substituents, leading to distinct chemical properties and applications.
1H-Inden-1-one, 3-[(3-methoxyphenyl)methoxy]-2-(1-naphthalenyl)-:
The uniqueness of 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- lies in its specific combination of functional groups, which confer unique chemical and physical properties.
Propriétés
Numéro CAS |
13304-70-6 |
|---|---|
Formule moléculaire |
C25H16O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-naphthalen-1-yl-2-phenylinden-1-one |
InChI |
InChI=1S/C25H16O/c26-25-22-15-7-6-14-21(22)24(23(25)18-10-2-1-3-11-18)20-16-8-12-17-9-4-5-13-19(17)20/h1-16H |
Clé InChI |
ZSONKFUQFYBRBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)



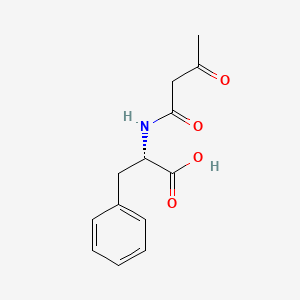
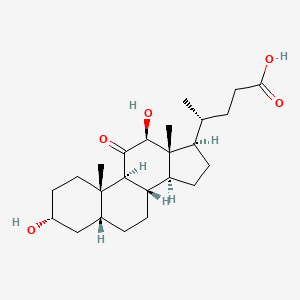
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
